molecular formula C25H26FN3O4 B2492074 1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 924198-81-2

1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2492074
CAS No.: 924198-81-2
M. Wt: 451.5 g/mol
InChI Key: WSMQLUAQZNPXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the fluoroquinolone class of antibiotics, characterized by a quinoline core substituted with a fluorine atom at position 6, an ethyl group at position 1, and a ketone at position 2. The distinguishing feature is the 4-(3-phenylpropanoyl)piperazinyl group at position 7, which introduces a bulky aromatic moiety. This substitution aims to enhance antibacterial activity by improving interactions with bacterial DNA gyrase and topoisomerase IV while modulating pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-[4-(3-phenylpropanoyl)piperazin-1-yl]quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O4/c1-2-27-16-19(25(32)33)24(31)18-14-20(26)22(15-21(18)27)28-10-12-29(13-11-28)23(30)9-8-17-6-4-3-5-7-17/h3-7,14-16H,2,8-13H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMQLUAQZNPXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924198-81-2
Record name 1-ethyl-6-fluoro-4-oxo-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of Smurf1 inhibitor A17 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a pyrazolone core motif, which is a common structural feature in Smurf1 inhibitors . The reaction conditions often involve the use of specific reagents and catalysts to ensure high selectivity and yield. Industrial production methods for Smurf1 inhibitor A17 are still under development, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Smurf1 inhibitor A17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related fluoroquinolones, focusing on substitutions at the C-7 piperazinyl group and their biological implications.

Structural Modifications at the C-7 Position

The C-7 piperazine substituent is critical for antibacterial potency and spectrum. Key analogs include:

Compound Name C-7 Substituent Key Properties Reference
Target Compound 4-(3-Phenylpropanoyl)piperazinyl Increased lipophilicity; potential enhanced Gram-positive activity
1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Ciprofloxacin) Unsubstituted piperazinyl Broad-spectrum activity; baseline for structural optimization
1-Ethyl-6-fluoro-7-(4-formyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Impurity G) 4-Formylpiperazinyl Reduced activity due to electrophilic formyl group; used as a synthetic marker
1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid 4-Ethylpiperazinyl + trifluoromethyl Enhanced lipophilicity; improved CNS penetration
N-Nicotinoyl derivatives (e.g., from ) Nicotinoyl-substituted piperazinyl Moderate MIC values (0.17–3.5 µg/mL) against Gram-negative and Gram-positive bacteria

Physicochemical Properties

  • Acid Dissociation Constant (pKa) : The carboxylic acid at C-3 (pKa ~6.1) ensures ionization at physiological pH, facilitating bacterial target binding .

Research Findings and Trends

  • SAR Insights: Bulky C-7 substituents correlate with improved Gram-positive activity but may compromise solubility. The 3-phenylpropanoyl group balances these effects .
  • Resistance Mitigation : Piperazinyl modifications reduce susceptibility to plasmid-mediated resistance mechanisms, as seen in derivatives with 4-(2-oxo-thiazolidinyl) groups () .
  • Clinical Potential: Compounds with similar substitutions (e.g., 8-trifluoromethyl in ) have advanced to preclinical trials, suggesting the target compound’s viability for further evaluation .

Biological Activity

1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (CAS Number: 924198-81-2) is a synthetic compound belonging to the quinolone class, which has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H26FN3O4C_{25}H_{26}FN_{3}O_{4}, with a molecular weight of 451.5 g/mol. The structure features a quinoline core modified by various functional groups, contributing to its pharmacological properties.

Antimicrobial Properties

Research indicates that quinolone derivatives exhibit significant antimicrobial activities. 1-Ethyl-6-fluoro-4-oxo derivatives have shown efficacy against a range of bacterial pathogens. A study highlighted that modifications on the piperazine ring enhance antibacterial potency, making this compound a candidate for further development in treating bacterial infections .

The mechanism of action for quinolones typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This compound's structural features suggest it may similarly interfere with these targets, leading to bacterial cell death .

Pharmacological Studies

In vitro studies have demonstrated that 1-Ethyl-6-fluoro-4-oxo derivatives possess cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines, suggesting potential applications in oncology .

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of various quinolone derivatives, including 1-Ethyl-6-fluoro-4-oxo compounds. Results indicated superior activity against Gram-negative bacteria compared to traditional antibiotics like penicillin .
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of this compound on breast cancer cells revealed that it induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 µg/mL
Staphylococcus aureus1.0 µg/mL
Pseudomonas aeruginosa0.25 µg/mL

Table 2: Cytotoxicity Results in Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)18

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound and its analogs?

  • Methodology : Synthesis typically involves cyclocondensation of fluorinated aniline derivatives with diethyl ethoxymethylenemalonate, followed by nucleophilic substitution at the 7-position with piperazine derivatives. For example, describes introducing arylpiperazine or piperidinyl groups via microwave-assisted coupling in DMF, achieving yields of 60-85% after recrystallization . Key steps include:

  • Protecting group strategies : Boc-protected intermediates (e.g., tert-butyloctahydro-pyrrolopyridine) are used to enhance regioselectivity, as seen in .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) are standard.

Q. How is the molecular structure confirmed in academic research?

  • Techniques :

  • Single-crystal X-ray diffraction (): Provides bond lengths (mean C–C = 0.003 Å), angles, and crystal packing details. For example, reports triclinic symmetry (space group P1, a = 8.378 Å, β = 96.089°) .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms substituent integration; ESI-MS validates molecular weight (e.g., m/z 360.35 for C₁₇H₁₇FN₄O₄ in ) .

Advanced Research Questions

Q. How do structural modifications at the piperazine moiety influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Antibacterial activity : shows that replacing the piperazine 4-position with aryl groups (e.g., 4-methylphenyl) enhances Gram-negative activity (MIC = 0.5 µg/mL against E. coli), while piperidinyl analogs exhibit broader spectra .
  • Hydrophobic interactions : The 3-phenylpropanoyl group () increases lipophilicity (logP ≈ 2.8), improving membrane penetration .
    • Methodological validation : Use MIC assays (CLSI guidelines) and molecular docking (PDB: 1KZN) to correlate substituent effects with target binding (e.g., DNA gyrase inhibition).

Q. What methodologies analyze crystal packing and intermolecular interactions?

  • Crystallographic analysis ( ):

  • Hydrogen bonding : In , the carboxylate group forms O–H···O bonds (2.65 Å) with adjacent benzene-dicarboxylic acid molecules .
  • π-π stacking : Quinoline cores stack at 3.8 Å offset in , stabilizing the lattice .
    • Data interpretation : Use Mercury software to calculate Hirshfeld surfaces and quantify interaction contributions (e.g., 40% H-bonding, 25% van der Waals).

Q. How to address regioselectivity challenges during synthesis?

  • Strategies :

  • Stepwise functionalization : employs Boc protection of the piperazine nitrogen to direct substitution at the 7-position, achieving >90% regioselectivity .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., uses 100°C, 30 min) .
    • Analytical validation : Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane 1:1) and LC-MS to detect intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.